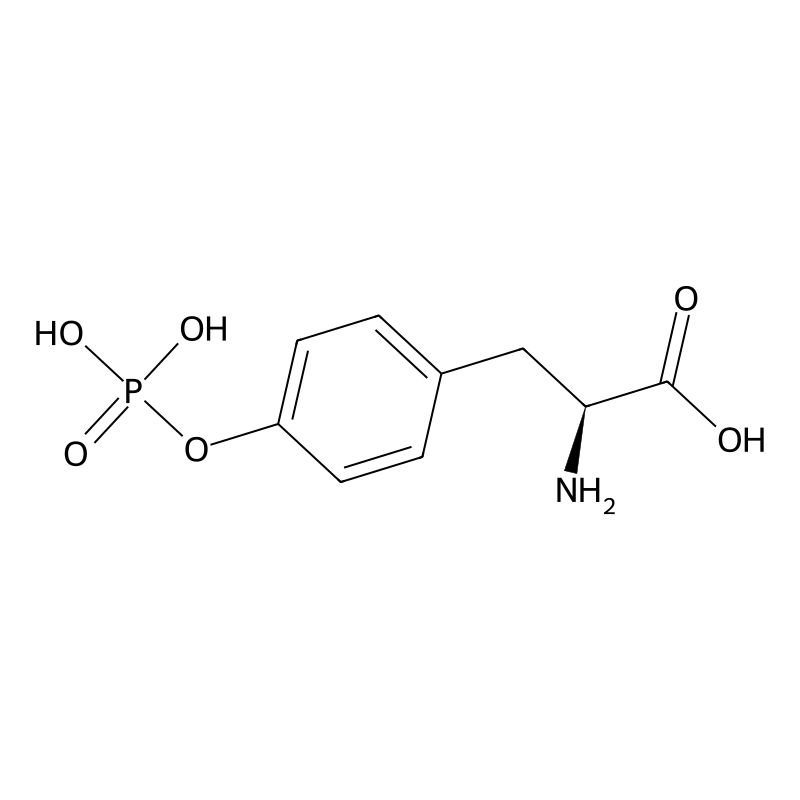

H-Tyr(H2PO3)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

H-Tyr(H2PO3)-OH (CAS 21820-51-9), commonly known as O-Phospho-L-tyrosine, is a fully unprotected, naturally occurring phosphorylated amino acid. Characterized by its intact phosphate ester bond (-O-PO3H2) on the phenolic side chain, it serves as the exact physiological mimic of activated tyrosine residues in signal transduction pathways. Unlike protected derivatives used in solid-phase peptide synthesis (SPPS), this free amino acid is highly polar and water-soluble, making it directly compatible with aqueous enzymatic assays. In procurement and laboratory workflows, it is primarily sourced as a standardized substrate for protein tyrosine phosphatase (PTPase) kinetic studies, a competitive inhibitor in SH2 domain binding assays, and a high-fidelity immunogenic hapten for generating pan-phosphotyrosine monoclonal antibodies [1].

Research Fit

Substituting H-Tyr(H2PO3)-OH with generic aryl phosphates (such as pNPP) or non-hydrolyzable analogs (like phosphonomethyl phenylalanine, Pmp) fundamentally alters assay kinetics and binding affinities. While pNPP is a cheap, colorimetric alternative, it lacks the amino acid backbone required for true active-site recognition by PTPases, often leading to significantly depressed catalytic rates and inaccurate kinetic modeling. Similarly, while non-hydrolyzable analogs like Pmp are useful as stable inhibitors, substituting them as haptens for antibody generation or as competitive ligands alters the bond angle and charge distribution of the phosphate group. This structural deviation can reduce the resulting antibody or SH2 domain binding affinity by up to an order of magnitude [1]. Procurement must prioritize the authentic O-phospho ester when physiological fidelity, accurate Vmax determination, or high-affinity antibody generation is the primary objective.

Substitution Risk: Phosphonate Mimetics

Absolute Specificity in Phosphatase Assays

When profiling phosphatase activity in complex mixtures, substrate specificity is critical to avoid background noise. In kinetic evaluations of extracellular phosphatases, H-Tyr(H2PO3)-OH demonstrated a robust Vmax of 8.72 µmol/min (Km = 1.27 mM), while exhibiting zero detectable cross-reactivity or cleavage by serine/threonine phosphatases [1]. This absolute discrimination allows researchers to isolate PTPase activity without the need for complex inhibitor cocktails.

| Evidence Dimension | Phosphatase Cleavage Rate (Vmax) |

| Target Compound Data | 8.72 µmol/min (H-Tyr(H2PO3)-OH) |

| Comparator Or Baseline | 0.0 µmol/min (O-Phospho-L-serine / O-Phospho-L-threonine) |

| Quantified Difference | 100% specificity for tyrosine vs. serine/threonine |

| Conditions | Aqueous enzymatic assay at pH 5.5, 70°C |

Procuring this exact compound ensures zero background interference from serine/threonine phosphatases during multiplexed or crude extract enzymatic screening.

Catalytic Efficiency vs. Generic Aryl Phosphates

Generic colorimetric substrates like p-nitrophenyl phosphate (pNPP) are often used as cheap substitutes for PTPase assays. However, comparative kinetic studies reveal that pNPP yields only 60.3% of the catalytic activity compared to the specific physiological substrate H-Tyr(H2PO3)-OH [1]. The lack of the amino acid backbone in pNPP prevents optimal active-site engagement, leading to an underestimation of enzyme velocity and potentially skewed IC50 values during inhibitor screening.

| Evidence Dimension | Relative Catalytic Activity |

| Target Compound Data | 100% relative activity (H-Tyr(H2PO3)-OH) |

| Comparator Or Baseline | 60.3% relative activity (pNPP) |

| Quantified Difference | ~40% reduction in catalytic turnover with generic substrate |

| Conditions | Standardized PTPase kinetic assay (5 mM substrate concentration) |

Buyers conducting high-throughput inhibitor screening must use the authentic substrate to prevent artificially depressed Vmax measurements and inaccurate IC50 calculations.

Epitope Fidelity for Antibody Generation

When generating anti-phosphotyrosine antibodies, the choice of hapten dictates the ultimate affinity of the resulting clones. While stable, non-hydrolyzable analogs like phosphonomethyl phenylalanine (Pmp) are sometimes used, the substitution of the ester oxygen with a methylene group alters the bond angle and charge. Studies on SH2 domain and antibody binding show that Pmp-based ligands can suffer a 5- to 10-fold loss in binding affinity compared to the authentic O-phospho-L-tyrosine structure [1].

| Evidence Dimension | Target Binding Affinity (Relative Kd/IC50) |

| Target Compound Data | High affinity (authentic O-PO3H2 ester bond) |

| Comparator Or Baseline | 5- to 10-fold lower affinity (Pmp methylene bridge analog) |

| Quantified Difference | Up to an order of magnitude loss in binding strength with non-hydrolyzable analogs |

| Conditions | Binding affinity assays for SH2 domains and anti-pTyr antibodies |

Procuring authentic H-Tyr(H2PO3)-OH as an immunogenic hapten is critical to ensure the resulting antibodies possess maximum physiological affinity for downstream diagnostic use.

Aqueous Assay Compatibility vs. Protected Precursors

In procurement, buyers must distinguish between SPPS-grade protected amino acids and free assay-ready compounds. Fmoc-Tyr(PO3H2)-OH requires organic co-solvents (e.g., DMSO or DMF) for dissolution and features a bulky N-terminal protecting group that sterically hinders PTPase active sites. In contrast, free H-Tyr(H2PO3)-OH is highly water-soluble and directly processable in standard physiological buffers (pH 5.5-7.5) without requiring prior deprotection steps [1].

| Evidence Dimension | Aqueous Buffer Processability |

| Target Compound Data | Directly soluble and enzymatically active in aqueous buffer |

| Comparator Or Baseline | Requires organic co-solvents and deprotection (Fmoc-Tyr(PO3H2)-OH) |

| Quantified Difference | Eliminates the need for organic solvents and synthetic deprotection workflows |

| Conditions | Preparation of physiological enzymatic assay buffers |

For direct in vitro biological assays, procuring the fully unprotected free amino acid is mandatory to ensure aqueous solubility and prevent steric blocking of the enzyme active site.

Standardized Substrate for PTPase Kinetic Assays

Because it yields a significantly higher Vmax than generic aryl phosphates like pNPP, H-Tyr(H2PO3)-OH is the definitive choice for accurately determining the kinetic parameters (Km, Vmax) of novel protein tyrosine phosphatases (PTPases). It is particularly critical when screening PTP1B inhibitors for diabetes or oncology research, where accurate baseline kinetics are required [1].

Immunogenic Hapten for Pan-Phosphotyrosine Antibodies

For diagnostic manufacturers and research core facilities developing custom monoclonal antibodies (e.g., clones similar to 4G10), H-Tyr(H2PO3)-OH is conjugated to carrier proteins (like KLH or BSA). Its authentic phosphate ester bond ensures that the resulting antibodies have maximum affinity for physiological targets, outperforming antibodies raised against stable but structurally altered analogs like Pmp [2].

Competitive Ligand in SH2 Domain Binding Studies

In structural biology and pharmacology, free phosphotyrosine is utilized as a baseline competitive ligand to map the binding pockets of SH2 and PTB domains. Its high aqueous solubility and lack of protecting groups allow it to be easily titrated into NMR or X-ray crystallography buffers to establish baseline binding affinities before testing complex peptidomimetics [2].

Application Fit Matrix

References

- [1] Li, Z., et al. (2010). Purification and Characterization of a Novel Thermostable Extracellular Protein Tyrosine Phosphatase from Metarhizium anisopliae. Bioscience, Biotechnology, and Biochemistry, 74(10), 1960-1965.

- [2] Cerulli, R. A., & Kritzer, J. A. (2020). Phosphotyrosine Isosteres: Past, Present and Future. Organic & Biomolecular Chemistry, 18(4), 583-605.

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Explore Compound Types